7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide
CAS No.: 155202-16-7
Cat. No.: VC16832396
Molecular Formula: C18H13F2N3O2
Molecular Weight: 341.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155202-16-7 |
|---|---|
| Molecular Formula | C18H13F2N3O2 |
| Molecular Weight | 341.3 g/mol |
| IUPAC Name | 7-fluoro-N-(2-fluorophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H13F2N3O2/c19-10-5-6-14-13(9-10)21-17-16(15(24)7-8-23(14)17)18(25)22-12-4-2-1-3-11(12)20/h1-6,9,24H,7-8H2,(H,22,25) |
| Standard InChI Key | LRRMMDLRIBPLLY-UHFFFAOYSA-N |
| Canonical SMILES | C1CN2C3=C(C=C(C=C3)F)N=C2C(=C1O)C(=O)NC4=CC=CC=C4F |
Introduction
The compound 7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide, also known as RWJ-51204, is a nonbenzodiazepine anxiolytic agent. It belongs to the class of pyrido[1,2-a]benzimidazoles, which are heterocyclic compounds known for their diverse pharmacological activities.
Pharmacological Activity
RWJ-51204 is primarily recognized for its anxiolytic properties, acting as a nonbenzodiazepine agent. This class of compounds is designed to provide similar therapeutic effects to benzodiazepines but with potentially fewer side effects, such as dependency and sedation.
Anxiolytic Effects:
Synthesis and Chemical Modifications
The synthesis of pyrido[1,2-a]benzimidazole derivatives typically involves complex heterocyclic chemistry. Modifications to the core structure can significantly affect pharmacological activity, allowing researchers to tailor compounds for specific therapeutic applications.
Synthesis Overview:
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Starting Materials: Often involve benzimidazole or pyridine derivatives.
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Reaction Conditions: May include cyclization reactions, alkylation, or acylation steps to introduce functional groups.
Research Findings and Future Directions
Research on RWJ-51204 and similar compounds highlights the ongoing interest in developing novel anxiolytics with improved safety profiles. Future studies may focus on optimizing synthesis methods, exploring structure-activity relationships, and conducting clinical trials to assess efficacy and safety in humans.
Current Status:
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Preclinical Studies: Most data available are from preclinical studies, indicating potential anxiolytic activity.
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Future Research Needs: Clinical trials are necessary to fully evaluate the therapeutic potential of RWJ-51204 and related compounds.
Comparison with Other Anxiolytics
| Compound | Class | Mechanism of Action | Side Effects |
|---|---|---|---|
| RWJ-51204 | Nonbenzodiazepine | GABA receptor modulation | Potential for reduced dependency |
| Benzodiazepines | Traditional anxiolytics | GABA receptor enhancement | Dependency, sedation |
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